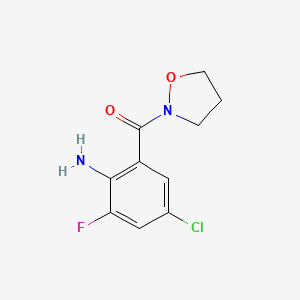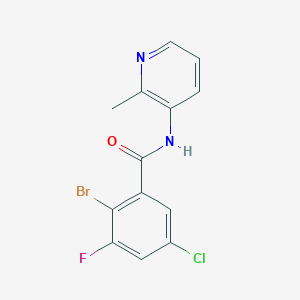
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various scientific research studies.
作用機序
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide targets specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the regulation of immune cell activity. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide inhibits the activity of enzymes such as CDK7 and CDK9, which are involved in the transcription of genes that promote cancer cell growth. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide also inhibits the activity of certain immune cells, such as T cells and macrophages, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide vary depending on the specific disease being studied. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of the disease. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of using N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. Another advantage is its favorable safety profile in preclinical studies. However, one limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in humans, which limits its potential for clinical translation.
将来の方向性
For N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide research include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other future directions include the development of more potent and selective inhibitors of CDK7 and CDK9, as well as the identification of biomarkers that can predict patient response to N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide treatment. Overall, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide shows promising potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成法
The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with thionyl chloride to obtain 5-chloro-8-methylquinoline-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-(methoxymethyl)-1,3-thiazole-5-carboxamide to obtain N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide.
科学的研究の応用
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Inflammation is a key factor in the development of many diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-11(17)10-4-6-13(19-14(9)10)20-16(21)15-12(7-22-2)18-8-23-15/h3-6,8H,7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCGNONSNUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C3=C(N=CS3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)

![1-[[2-(5-chloropyridin-2-yl)acetyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B6626968.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)